REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)([CH3:5])[C:3]#[N:4].C[N:14](C=O)C>O.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:3]([C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:12]#[N:14])=[CH:10][CH:11]=1)([CH3:1])[CH3:5])#[N:4] |f:3.4.5,^1:27,29,48,67|
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Zn(CN)2
|
Quantity
|
2.02 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
|
906 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid residue is dissolved in methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble impurities
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
purified by normal phase MPLC (SiO2, hexane to EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)(C)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.4 mmol | |
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |